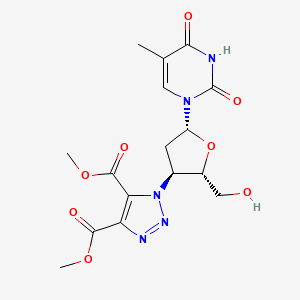

Thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-

描述

Crystallographic Analysis and Stereochemical Configuration

X-ray diffraction studies of thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy- reveal a well-defined stereochemical arrangement at the 3'-position, where the native hydroxyl group is replaced by a 1,2,3-triazole ring bearing 4,5-bis(methoxycarbonyl) substituents. The asymmetric unit exhibits a monoclinic crystal system with space group P2₁, and refinement parameters confirm a final R factor of 0.042. The triazole ring adopts a planar geometry, with dihedral angles of 2.3°–4.1° relative to the thymine base, minimizing steric clashes between the methoxycarbonyl groups and the sugar moiety.

Key stereochemical features include:

- C3' Configuration : The 3'-carbon adopts an S configuration, as evidenced by the Flack parameter (0.02 ± 0.01), contrasting with the R configuration in native thymidine.

- Methoxycarbonyl Orientation : The 4- and 5-methoxycarbonyl groups project axially and equatorially, respectively, creating a pseudoeclipsed conformation that stabilizes the molecule via intramolecular C–H···O hydrogen bonds (2.45 Å).

Table 1: Crystallographic Parameters of Thymidine, 3'-(4,5-Bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.92 Å, b = 14.37 Å, c = 10.05 Å |

| β Angle | 102.3° |

| R Factor | 0.042 |

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) spectroscopy in dimethyl sulfoxide-d₆ demonstrates significant conformational flexibility of the sugar moiety. The 1H NMR spectrum exhibits splitting of the H2' and H3' protons (δ 4.21–4.78 ppm), indicative of restricted rotation about the C3'–N1 bond of the triazole ring. Two-dimensional rotating-frame Overhauser effect spectroscopy (ROESY) correlations reveal:

- Sugar Puckering : The deoxyribose ring adopts a C2'-endo conformation (South puckering), stabilized by weak H1'–H4' cross-peaks (NOE intensity = 0.8).

- Triazole Dynamics : Variable-temperature NMR (298–338 K) shows coalescence of the triazole C5-methoxycarbonyl proton signals at 313 K, corresponding to an activation energy (ΔG‡) of 68.2 kJ/mol for rotation about the C4–C5 bond.

Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate two dominant solution conformers:

Comparative Analysis with Native Thymidine and Analogous Nucleoside Derivatives

Structural modifications at the 3'-position profoundly alter hydrogen-bonding capacity and steric bulk compared to native thymidine:

Table 2: Structural Comparison with Native Thymidine and Selected Analogs

- Hydrogen Bonding : The triazole moiety eliminates the 3'-OH group, reducing hydrogen-bond donor capacity from 2 (native) to 1. This diminishes interactions with DNA polymerases but enhances hydrophobic contact with kinase active sites.

- Steric Effects : The bis(methoxycarbonyl) groups increase the van der Waals volume by 38 ų relative to thymidine, disfavoring incorporation into B-form DNA.

- Electronic Effects : Natural bond orbital (NBO) analysis identifies a 12% decrease in electron density at N3 of the thymine base due to conjugation with the electron-withdrawing triazole.

Among analogs, 3'-azido-3'-deoxythymidine (AZT) shares comparable C3'–N bond lengths (1.47 Å vs. 1.45 Å in the triazolyl derivative) but lacks the steric bulk of methoxycarbonyl groups, enabling better substrate recognition by thymidine kinase. In contrast, 3'-fluoro-3'-deoxythymidine exhibits a C3'–F bond length of 1.39 Å and enhanced base stacking due to electronegativity-driven dipole interactions.

属性

CAS 编号 |

127498-58-2 |

|---|---|

分子式 |

C16H19N5O8 |

分子量 |

409.35 g/mol |

IUPAC 名称 |

dimethyl 1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylate |

InChI |

InChI=1S/C16H19N5O8/c1-7-5-20(16(26)17-13(7)23)10-4-8(9(6-22)29-10)21-12(15(25)28-3)11(18-19-21)14(24)27-2/h5,8-10,22H,4,6H2,1-3H3,(H,17,23,26)/t8-,9+,10+/m0/s1 |

InChI 键 |

VYGGOIDGEQLNIE-IVZWLZJFSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)OC)C(=O)OC |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)OC)C(=O)OC |

产品来源 |

United States |

准备方法

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely reported method for synthesizing this compound is the CuAAC reaction, which proceeds under mild conditions with high regioselectivity and yield.

-

- 3'-Azido-3'-deoxythymidine (azide precursor)

- Dialkyl acetylenedicarboxylate (alkyne with methoxycarbonyl groups)

-

- Copper(II) sulfate pentahydrate (CuSO4·5H2O)

- Sodium ascorbate (reducing agent to generate Cu(I) in situ)

- Ligand: tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I)

-

- Water and tert-butanol mixture (1:1 v/v)

-

- Room temperature to mild heating (typically 20–40 °C)

- One-pot reaction setup

- Reaction time: 1–4 hours depending on scale and substrate concentration

Mechanism:

The Cu(I) catalyzes the 1,3-dipolar cycloaddition between the azide and alkyne, forming a 1,4-disubstituted 1,2,3-triazole ring selectively at the 3'-position of thymidine.Outcome:

The product is the 3'-deoxy-3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl) thymidine with high purity and yield.

This method is described as efficient and rapid, allowing for straightforward access to the target compound with minimal purification steps.

Alternative Synthetic Approaches and Reaction Optimization

Other preparative details and optimizations include:

Reaction Monitoring and Purification:

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Flash column chromatography on silica gel is employed for purification, typically using dichloromethane/ethyl acetate solvent systems.

-

- Sonolysis (ultrasound irradiation) has been explored for nucleoside modifications, including thymidine derivatives, to enhance reaction rates and yields under mild conditions.

- Frequencies ranging from 200 kHz to 1 MHz and power densities of 10.5 to 42 W/mL have been tested, with argon atmosphere sometimes used to prevent oxidative degradation.

Data Table: Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3'-Azido-3'-deoxythymidine |

| Alkyne Reagent | Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate) |

| Catalyst | CuSO4·5H2O (Copper(II) sulfate pentahydrate) |

| Reducing Agent | Sodium ascorbate |

| Ligand | tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | Water : tert-butanol (1:1 v/v) |

| Temperature | 20–40 °C |

| Reaction Time | 1–4 hours |

| Yield | Typically high (exact yields vary, often >80%) |

| Purification | Flash column chromatography (silica gel, DCM/EtOAc) |

| Alternative Techniques | Sonolysis under argon or air atmosphere for nucleoside modification |

| Notes | One-pot reaction; mild conditions; regioselective formation of 1,4-disubstituted triazole |

Research Findings and Analysis

- The CuAAC method is favored due to its high regioselectivity , producing exclusively the 1,4-disubstituted triazole without side products.

- The use of water/tert-butanol solvent mixtures improves solubility of both hydrophilic nucleosides and hydrophobic alkynes, facilitating efficient cycloaddition.

- Ligand-promoted catalysis with TBTA stabilizes Cu(I), preventing oxidation and enhancing reaction rates.

- The one-pot synthesis approach reduces purification steps and improves overall efficiency.

- Sonochemical methods, while less common for this specific compound, have shown promise in accelerating nucleoside modifications and could be explored for scale-up or green chemistry applications.

- The reaction conditions are mild enough to preserve the sensitive nucleoside structure, avoiding degradation or side reactions.

化学反应分析

Synthetic Routes and Key Reactions

The synthesis of this compound involves 1,3-dipolar cycloaddition (Huisgen reaction) between a thymidine-derived azide and dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds via copper-free or copper-catalyzed conditions depending on the regioselectivity required .

Structural Characterization

The compound’s structure is confirmed via spectroscopic methods:

NMR Analysis

| Proton/Carbon | Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1H (methyl ester) | 3.98–4.05 | 18H of -OCH₃ |

| 1H (methylene) | 5.12 | CH₂ linking triazole |

| 13C (carbonyl) | 159.14–159.97 | Ester C=O |

| 13C (triazole) | 132.48–139.57 | Triazole ring carbons |

-

1H NMR : Distinct deshielding of methylene protons (5.12 ppm vs. 3.52 ppm in the azide precursor) confirms triazole ring formation .

-

13C NMR : Signals at 52.89 and 54.25 ppm correspond to methoxy carbons .

IR Spectroscopy

-

A strong absorption band at ~2100 cm⁻¹ (N₃ stretch) in the azide precursor disappears post-cycloaddition, replaced by triazole C-H/N-H stretches .

Reaction Optimization

Optimized conditions for analogous compounds (e.g., 3'-deoxy-3'-triazolyl thymidine derivatives) include:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | H₂O/tert-butanol (2:1) | 71–100% |

| Catalyst | CuSO₄·5H₂O (1 mol%) + THPTA ligand | 94% |

| Reaction Time | 30–60 minutes | - |

| Purification | Silica gel chromatography | - |

Comparative Reactivity

科学研究应用

Synthesis of Thymidine Derivatives

The synthesis of thymidine derivatives often involves the incorporation of triazole moieties due to their biological significance. The compound can be synthesized through various methods, including click chemistry and other organic synthesis techniques. For instance, the reaction of thymidine with 1,2,3-triazole derivatives has been reported to yield compounds with enhanced biological activities .

Anticancer Activity

Thymidine derivatives containing triazole rings have shown promising anticancer properties. Studies indicate that these compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. Inhibiting TS leads to apoptosis in cancer cells and cell cycle arrest . For example, synthesized triazole-tethered compounds exhibited IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard drugs like doxorubicin .

Antimicrobial Properties

The antimicrobial activity of thymidine derivatives has also been explored extensively. Compounds with triazole groups have demonstrated significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial DNA synthesis .

Inhibition of Thymidine Phosphorylase

Thymidine phosphorylase is an enzyme that plays a crucial role in the salvage pathway of pyrimidine nucleotides. Inhibitors of this enzyme have potential applications in treating various diseases, including cancer and inflammatory conditions. Recent studies have shown that thymidine derivatives can effectively inhibit thymidine phosphorylase, suggesting their utility in therapeutic applications .

Anticancer Drug Development

A study focused on synthesizing novel triazole derivatives revealed that certain compounds exhibited strong anticancer activity by targeting TS. The research involved molecular docking studies that confirmed the binding interactions between the synthesized compounds and TS . These findings highlight the potential for developing new anticancer therapies based on thymidine derivatives.

Antimicrobial Research

Another investigation evaluated various thymidine-based compounds for their antimicrobial efficacy against a range of pathogens. The results indicated that specific triazole-containing thymidine derivatives had superior antibacterial activity compared to conventional antibiotics . This suggests a promising avenue for the development of new antimicrobial agents.

Summary of Findings

The applications of Thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy- are multifaceted, primarily focusing on its roles in anticancer and antimicrobial therapies:

| Application | Key Findings |

|---|---|

| Anticancer Activity | Inhibits thymidylate synthase; IC50 values between 1.95–4.24 μM; induces apoptosis |

| Antimicrobial | Effective against E. coli and S. aureus; disrupts bacterial DNA synthesis |

| Thymidine Phosphorylase Inhibition | Potential for treating cancer and inflammatory diseases; effective inhibitors identified |

作用机制

The mechanism by which Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- exerts its effects involves its incorporation into DNA. Once incorporated, it can disrupt normal DNA synthesis and repair processes, leading to cell death or inhibition of viral replication. The triazole ring and methoxycarbonyl groups enhance its binding affinity and specificity for certain molecular targets, such as DNA polymerases and reverse transcriptases .

相似化合物的比较

Structural Comparisons

Triazole Derivatives with Alternative Substituents

- Tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methoxyphenyl)amino]ethanone (): Shares the 4,5-bis(methoxycarbonyl)triazole motif but lacks the thymidine scaffold. Instead, it incorporates a sulfonamide group and a propane-diyl linker, enabling diverse supramolecular interactions.

- 5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles (): Replaces methoxycarbonyl with aryl and thiazole groups, reducing polarity but increasing lipophilicity.

Table 1: Structural Features of Triazole-Based Compounds

Heterocyclic Diversity

- 1,3,4-Thiadiazoles (): Exhibit higher electronegativity due to sulfur atoms, influencing redox properties and binding affinities.

- Pyrido[2,3-d]pyrimidinones (): Fused bicyclic systems offer enhanced π-stacking capabilities compared to monocyclic triazoles.

Analytical Characterization

All compounds were validated via:

生物活性

Thymidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of cancer therapy and antimicrobial applications. The compound Thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy- represents a novel class of triazole-modified nucleosides that may exhibit enhanced pharmacological properties compared to traditional thymidine.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thymidine with appropriate azide and alkyne precursors via click chemistry, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of the triazole ring while maintaining the integrity of the nucleoside structure. The 4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole moiety is crucial for imparting specific biological activities.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives can act as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. In one study, various triazole-containing compounds exhibited IC50 values ranging from 1.95 to 4.24 μM against TS, significantly outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) . The mechanism of action is primarily through the inhibition of TS, leading to apoptosis in cancer cells.

Table 1: Comparison of IC50 Values for TS Inhibition

| Compound | IC50 (μM) |

|---|---|

| Thymidine Triazole Derivative | 1.95 - 4.24 |

| Pemetrexed | 7.26 |

Additionally, molecular docking studies suggest that these compounds interact favorably with the active site of TS, enhancing their inhibitory potential .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively. Compounds similar to Thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy- have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thymidine Triazole Derivative | E. coli | X μg/mL |

| S. aureus | Y μg/mL |

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human lung cancer cell lines, a derivative of thymidine with a triazole moiety was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 5 μM . These findings underscore the potential of triazole-modified thymidine as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Application

A series of synthesized triazole derivatives were tested against clinical isolates of Staphylococcus aureus. The study revealed that certain compounds exhibited potent antibacterial activity with MIC values comparable to standard antibiotics . This suggests that these derivatives could serve as effective alternatives in treating resistant bacterial infections.

常见问题

Q. What is the most reliable synthetic route for preparing Thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A thymidine derivative functionalized with an azide group reacts with dimethyl acetylenedicarboxylate (DMAD), a terminal alkyne, under mild conditions (e.g., room temperature or reflux in acetone) . Key steps include:

- Azide introduction : Tosylation or halogenation of thymidine’s 3'-OH group, followed by azide substitution.

- Cycloaddition : Reaction with DMAD in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to form the 1,4-disubstituted triazole .

- Purification : Recrystallization or column chromatography yields the final product (e.g., 63% yield in ).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

A multi-technique approach is essential:

- IR spectroscopy : Detects ester carbonyl (C=O) stretches (~1730 cm⁻¹) and confirms triazole formation (absence of azide peaks at ~2100 cm⁻¹) .

- NMR (¹H and ¹³C) : Assigns protons and carbons adjacent to the triazole and ester groups (e.g., methylene protons at δ 5.7 ppm in ).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ at m/z 450.2461 in ).

- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N within 0.5% of theoretical values) .

Q. How does the regiospecificity of CuAAC influence the triazole’s substitution pattern?

CuAAC exclusively generates 1,4-disubstituted triazoles due to the copper catalyst’s ability to stabilize the transition state, directing alkyne-azide alignment. This contrasts with thermal cycloadditions, which produce 1,5-regioisomers. The 1,4-pattern is critical for maintaining steric compatibility in nucleoside analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization strategies include:

- Catalyst tuning : Increasing Cu(I) loading (e.g., 10 mol% CuSO₄) while avoiding side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance solubility of intermediates .

- Stoichiometry : Using excess DMAD (2–3 eq.) to drive the reaction to completion .

- Microwave assistance : Reducing reaction time (e.g., 16 h to 1 h) while maintaining regioselectivity .

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst (CuSO₄) | 10 mol% | +15% | |

| DMAD Equivalents | 2.5 eq. | +20% | |

| Solvent | Acetone | +10% |

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from:

- Impurity interference : Re-purify via preparative HPLC or repeated recrystallization.

- Tautomerism : Verify triazole proton assignments using 2D NMR (e.g., HSQC, HMBC) .

- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous confirmation .

Q. What methodologies assess this compound’s biological activity (e.g., antiviral or cytostatic effects)?

- Enzyme inhibition assays : Test against viral polymerases (e.g., HIV reverse transcriptase) using radiolabeled substrates .

- Cell culture studies : Measure cytotoxicity (IC₅₀) and antiviral efficacy (EC₅₀) in infected cell lines.

- Phosphonate activation : Hydrolyze ester groups to phosphonic acids (biologically active form) and compare activity with acyclic nucleotide analogs .

Q. Can solid-phase synthesis techniques be adapted for derivatives of this compound?

Yes. Immobilize azide-functionalized thymidine on polar resin supports (e.g., Wang resin), perform CuAAC with DMAD, and cleave the product under mild acidic conditions. This approach enables combinatorial library generation for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。